

Preliminary Efficacy of VPC-18005: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: VPC-18005

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An In-depth Guide to the Preclinical Profile of a Novel ERG Antagonist

This whitepaper provides a detailed examination of the preliminary efficacy of **VPC-18005**, a novel small molecule inhibitor targeting the ETS-related gene (ERG), a key oncogenic driver in a significant subset of prostate cancers. The following sections present quantitative data from key experiments, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the advancement of targeted cancer therapies.

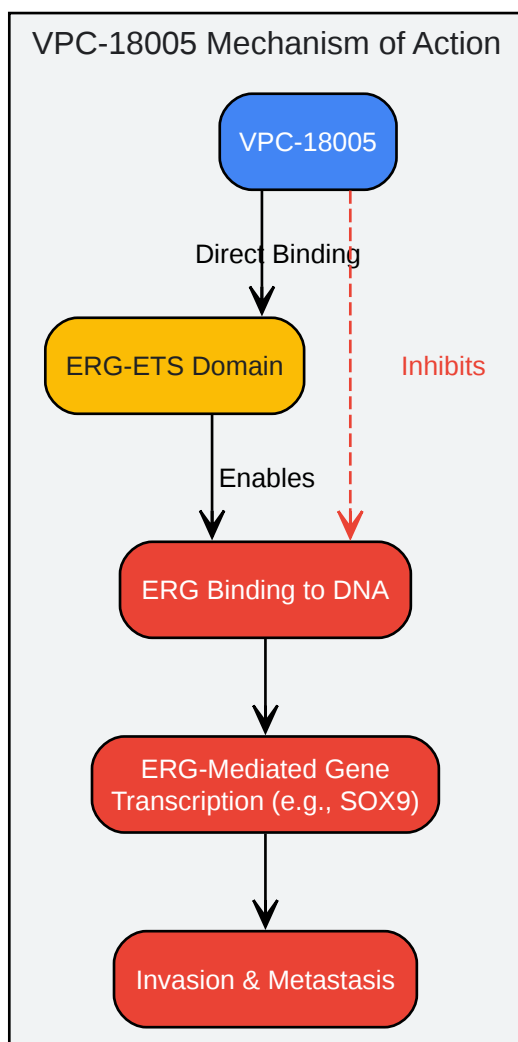
Introduction to VPC-18005

Genomic rearrangements resulting in the overexpression of the ERG transcription factor are found in approximately 50% of prostate cancers.^[1] This aberrant expression is a critical event in disease progression, making ERG an attractive therapeutic target. **VPC-18005** is a first-in-class small molecule designed to directly antagonize ERG function. It was identified through in silico screening and has been characterized in a series of preclinical studies.^[1]

Mechanism of Action

VPC-18005 functions by directly binding to the DNA-binding ETS domain of the ERG protein.^{[1][2][3]} This interaction sterically hinders the binding of ERG to its target DNA sequences, thereby inhibiting the transcription of ERG-regulated genes responsible for oncogenic processes such as cell invasion and metastasis.^{[1][4]} Nuclear Magnetic Resonance (NMR)

spectroscopy has confirmed a direct interaction with the ERG-ETS domain, and competition assays show that **VPC-18005** disrupts the ERG-DNA complex.[1] A key interaction involves the perturbation of Tyr371, a critical residue for ERG-DNA binding.[1][4]



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VPC-18005 directly binds the ERG-ETS domain to inhibit DNA binding.

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from in vitro and in vivo preliminary studies of **VPC-18005**.

Table 1: In Vitro Activity of VPC-18005

Assay Type	Cell Line	Parameter	Result	Citation
Transcriptional Reporter	PNT1B-ERG	IC ₅₀	3 µM	[2][5]
Transcriptional Reporter	VCaP	IC ₅₀	6 µM	[2][5]
Cell Viability	PNT1B-ERG, VCaP, PC3	Cytotoxicity	No effect up to 25 µM	[1][4]
Gene Expression	VCaP	SOX9 mRNA levels	Markedly decreased	[3][5]

Table 2: In Vivo Activity of VPC-18005

Model System	Cell Line	Treatment	Efficacy Endpoint	Result	Citation
Zebrafish Xenograft	PNT1B-ERG	1 µM or 10 µM	Cancer cell dissemination	20-30% decrease	[2]
Zebrafish Xenograft	PNT1B-ERG, VCaP	Daily Treatment	Occurrence of metastasis	Reduced	[5]

Table 3: Pharmacokinetic and Toxicological Profile of VPC-18005

Study Type	Model	Dosing	Observation	Citation
Acute Toxicity	Murine	Single dose up to 500 mg/kg	No general toxicity	[1][4]
Sub-chronic Toxicity	Murine	150 mg/kg BID for 4 weeks	No general toxicity	[1][4]
Physicochemical	In media	N/A	Soluble and stable for at least 3 days (93%)	[1]

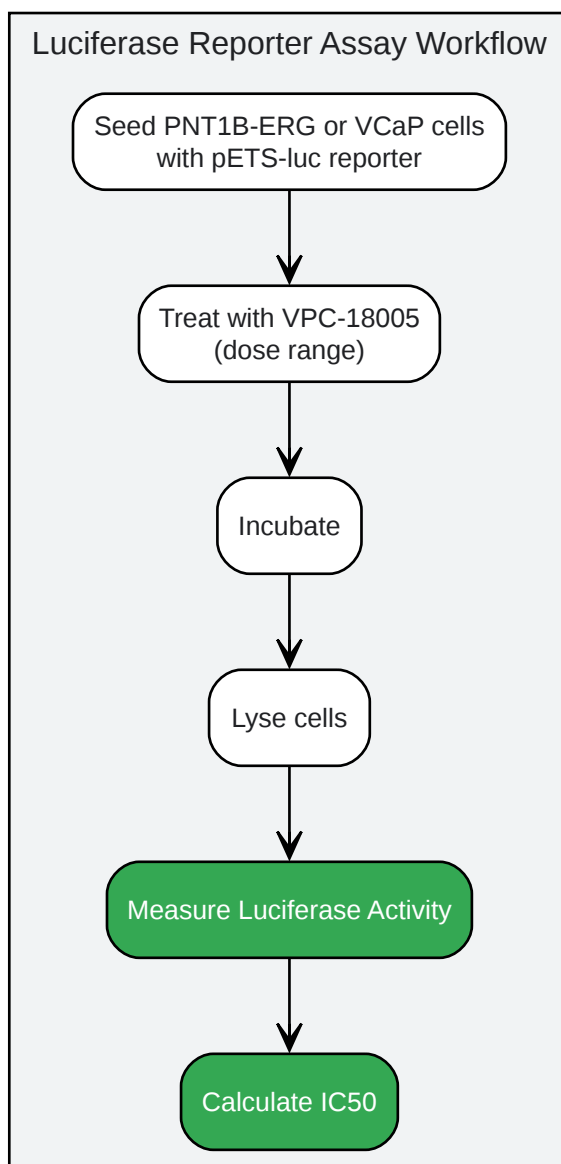
Detailed Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Luciferase Reporter Assay

This assay was used to quantify the inhibition of ERG transcriptional activity.

- Cell Lines: PNT1B-ERG and VCaP cells, which endogenously express the ERG protein, were utilized.[\[2\]](#)
- Reporter Construct: A pETS-luc reporter plasmid was used, where luciferase expression is driven by ETS-responsive elements.
- Procedure:
 - Cells were seeded in appropriate multi-well plates.
 - Cells were treated with a dose range of **VPC-18005** or vehicle control (DMSO).
 - Following an incubation period, cells were lysed.
 - Luciferase activity was measured using a luminometer.
 - IC₅₀ values were calculated from the dose-response curves.[\[2\]](#)



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Workflow for determining the inhibition of ERG transcriptional activity.

Cell Migration and Invasion Assays

These assays assessed the impact of **VPC-18005** on the metastatic potential of prostate cancer cells in vitro.

- Cell Lines: PNT1B-Mock and PNT1B-ERG cells were used.[2][4]

- System: A real-time cell analysis system (e.g., xCelligence) with dual-chamber plates was employed.[\[4\]](#)
- Procedure:
 - Cells were seeded in the upper chamber of the plate.
 - After 24 hours, cells were treated with 5 μ M **VPC-18005**, a positive control (YK-4-279), or a vehicle control (DMSO).[\[4\]](#)
 - The system continuously monitored the electrical impedance as cells migrated through the pores to the lower chamber.
 - The normalized cell index was used as a measure of migration.[\[4\]](#)

Spheroid Invasion Assay

This 3D culture model was used to evaluate the effect of **VPC-18005** on cell invasion into an extracellular matrix.

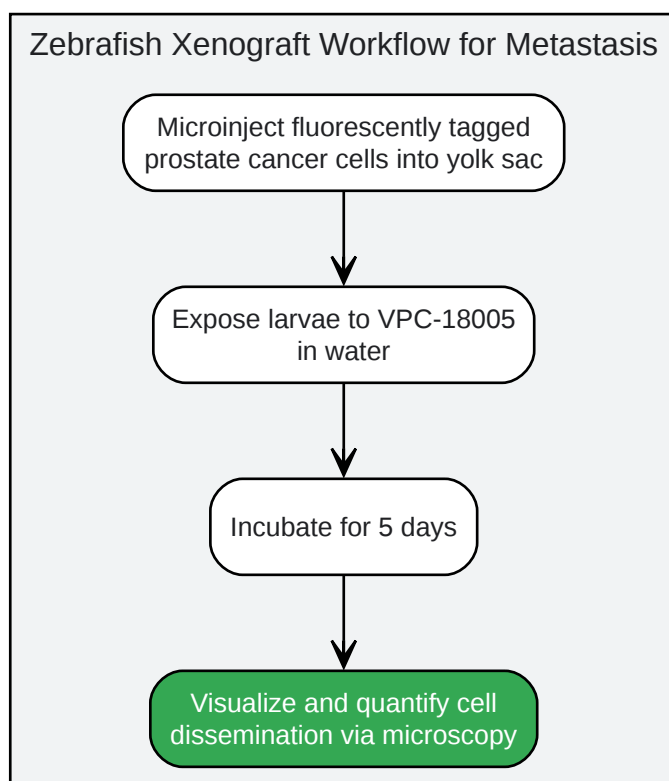
- Cell Line: PNT1B-ERG cells were used to form spheroids.[\[1\]](#)
- Procedure:
 - Pre-formed spheroids were treated with **VPC-18005** or a vehicle control for 24 hours.[\[1\]](#)
 - The treated spheroids were then embedded in an invasion matrix.[\[1\]](#)
 - Spheroids were incubated for 3 to 7 days, with retreatment every 72 hours.[\[1\]](#)
 - Images were captured every two days to monitor the extent of cell invasion from the spheroid into the surrounding matrix.[\[1\]](#)

Zebrafish Xenograft Model

This in vivo model was used to assess the anti-metastatic effects of **VPC-18005**.

- Cell Lines: Fluorescently tagged PNT1B-ERG or VCaP cells were used.[\[1\]](#)

- Procedure:
 - Cancer cells were microinjected into the yolk sac of zebrafish larvae.[1]
 - The larvae were exposed to **VPC-18005** (e.g., 1 or 10 μ M) in their water.[2]
 - After 5 days, the dissemination of fluorescent cancer cells throughout the zebrafish body was visualized and quantified using microscopy.[1][2]



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*In vivo assessment of **VPC-18005**'s anti-metastatic potential.*

Summary and Future Directions

The preliminary data on **VPC-18005** demonstrate a promising profile for a novel therapeutic agent targeting ERG-positive prostate cancer. The compound effectively inhibits ERG transcriptional activity, reduces cell migration and invasion in vitro, and curtails metastasis in an in vivo model, all without inducing cytotoxicity at active concentrations.[1][4] Furthermore, its

favorable oral bioavailability and lack of toxicity in initial murine studies support its potential for further development.[1][4]

Future efforts will likely focus on medicinal chemistry optimization to enhance the potency of **VPC-18005** into the sub-micromolar or nanomolar range.[1] Subsequent preclinical development will require more extensive pharmacokinetic, pharmacodynamic, and toxicology studies in rodent models to establish a safe and effective dose for potential clinical investigation. These studies will be critical in advancing **VPC-18005** as a potential treatment for patients with ERG-expressing metastatic castration-resistant prostate cancer.[1]

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